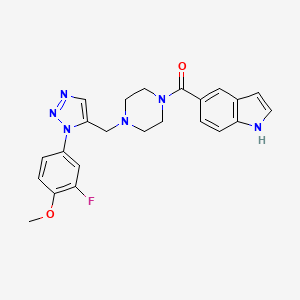
2-(4-fluorophenyl)indolizine-1-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-fluorophenyl)indolizine-1-carboxylic Acid” is a chemical compound with the molecular formula C15H10FNO2 . It is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular weight is 255.24 .Aplicaciones Científicas De Investigación
Fluorescence-Based Technologies
The development of fluorescence-based technologies is a significant area where 2-(4-fluorophenyl)indolizine-1-carboxylic acid derivatives have been explored. For instance, the synthesis of indolizino[3,2-c]quinolines, which are a new class of fluorophores, was achieved via oxidative Pictet-Spengler cyclization. These compounds have shown unique and desirable optical properties, making them suitable for use as prospective fluorescent probes in aqueous systems. This application is crucial for various biomedical applications, including imaging and diagnostics, where high sensitivity and specificity are required (Park et al., 2015).
Anti-cancer and Antimicrobial Agents
Another pivotal application of derivatives of this compound is in the development of anti-cancer and antimicrobial agents. A novel series of such derivatives exhibited potent cytotoxicity against the MCF-7 cell line, indicating their potential as anti-cancer agents. Moreover, these compounds showed moderate antibacterial and antifungal activities, suggesting their utility in addressing various microbial infections. This dual-functionality enhances the therapeutic potential of these compounds, offering a promising avenue for drug development (Naik, Mahanthesha, & Suresh, 2022).
Photoluminescence Behavior
The unique photoluminescence behavior of certain indolizine derivatives, such as the 6-amino-8-cyanobenzo[1, 2-b]indolizines, presents another fascinating research avenue. These materials exhibit reversible pH-dependent optical properties with an uncommon dramatic blue shift in fluorescence emission upon protonation. This characteristic can be leveraged in developing pH sensors and optical materials that respond to environmental changes, making them valuable in chemical sensing and environmental monitoring (Outlaw et al., 2016).
Fluorescent Markers for Hypoxic Cells
Indolizine fluorophors have been utilized as oxygen-sensitive bioreductive binding agents for selectively staining hypoxic mammalian cells. This application is crucial for identifying and targeting hypoxic regions within tumors, which are often resistant to conventional therapies. By enabling the selective staining of these cells, researchers can better understand the tumor microenvironment and develop targeted therapies to overcome resistance mechanisms (Hodgkiss et al., 1992).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluorophenyl)indolizine-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-11-6-4-10(5-7-11)12-9-17-8-2-1-3-13(17)14(12)15(18)19/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAPDDMYOOTWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2C=C1)C3=CC=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Cyclohexyl-10-(2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2645478.png)




![tert-butyl N-(3-{[4-(1,3-thiazol-2-yloxy)phenyl]formamido}propyl)carbamate](/img/structure/B2645486.png)
![Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate](/img/structure/B2645490.png)
![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2645491.png)
![2,6-Dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine](/img/structure/B2645492.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2645493.png)

![2-[(E)-2-[1-(2-Chloro-4-fluorophenyl)triazol-4-yl]ethenyl]pyrimidine-4-carbonitrile](/img/structure/B2645499.png)
![(4-Methylphenyl)(8-piperidin-1-yl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2645500.png)
